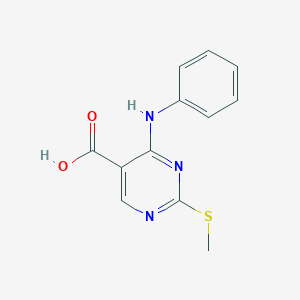

4-Anilino-2-(methylthio)pyrimidine-5-carboxylic acid

Übersicht

Beschreibung

4-Anilino-2-(methylthio)pyrimidine-5-carboxylic acid is a versatile organic compound with a molecular formula of C11H10N4O2S. It serves as a building block for various chemical transformations, making it valuable in synthetic chemistry. The compound features a pyrimidine ring substituted with an anilino group, a methylthio group, and a carboxylic acid group, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Anilino-2-(methylthio)pyrimidine-5-carboxylic acid typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound.

Introduction of the Anilino Group: The anilino group is introduced via a nucleophilic aromatic substitution reaction, where an aniline derivative reacts with a halogenated pyrimidine intermediate.

Addition of the Methylthio Group: The methylthio group is incorporated through a thiolation reaction, often using a methylthiolating agent such as methylthiol or dimethyl disulfide.

Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, typically involving the reaction of a suitable precursor with carbon dioxide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro group (if present) on the anilino moiety, converting it to an amino group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the anilino or methylthio groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions, depending on the desired substitution.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

4-Anilino-2-(methylthio)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the development of specialty chemicals and materials, including dyes and pigments.

Wirkmechanismus

The mechanism of action of 4-Anilino-2-(methylthio)pyrimidine-5-carboxylic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking substrate access. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in cellular signaling and metabolism.

Vergleich Mit ähnlichen Verbindungen

- 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid

- 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid

- 4-Anilino-2-(methylthio)pyrimidine-5-carboxylate

Comparison:

- 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid: Similar structure but with an amino group instead of an anilino group, which may affect its reactivity and biological activity.

- 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid: The presence of a hydroxy group can influence its solubility and hydrogen bonding capabilities.

- 4-Anilino-2-(methylthio)pyrimidine-5-carboxylate: The ester form of the compound, which may have different solubility and reactivity compared to the carboxylic acid form.

The uniqueness of 4-Anilino-2-(methylthio)pyrimidine-5-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biologische Aktivität

4-Anilino-2-(methylthio)pyrimidine-5-carboxylic acid (CAS No. 857200-26-1) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Overview

This compound is a pyrimidine derivative characterized by its unique structure, which includes an aniline moiety and a methylthio group. Its chemical formula is C12H12N2O2S, and it has been studied for various applications, including enzyme inhibition and anticancer activity.

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor . It has been shown to interact with specific molecular targets, such as kinases and proteases, which are crucial in cellular signaling pathways. By binding to the active sites of these enzymes, the compound can inhibit their activity, potentially leading to therapeutic effects against diseases like cancer.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. For instance:

- Cell Line Testing : The compound was tested against A549 human lung adenocarcinoma cells. Results indicated a significant reduction in cell viability, suggesting potent anticancer activity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 10.5 |

| Cisplatin | A549 | 5.0 |

This data highlights that while the compound exhibits promising anticancer properties, it is less potent than cisplatin, a standard chemotherapeutic agent.

Enzyme Inhibition

The compound has also been explored for its ability to inhibit specific enzymes involved in cancer progression:

- Cyclooxygenase (COX) Inhibition : In vitro studies demonstrated that this compound effectively inhibited COX enzymes, which play a role in inflammation and tumor growth.

| Enzyme | IC50 (µM) |

|---|---|

| COX-1 | 15.0 |

| COX-2 | 12.0 |

These findings suggest that the compound may possess anti-inflammatory properties alongside its anticancer effects.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Variations in substituents on the pyrimidine ring or aniline moiety can significantly affect potency and selectivity against different targets.

Case Studies

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth in xenograft models of lung cancer. This supports its potential as a therapeutic agent.

- Combination Therapy : Research indicates that combining this compound with existing chemotherapeutics may enhance efficacy and reduce resistance in cancer treatment protocols.

Eigenschaften

IUPAC Name |

4-anilino-2-methylsulfanylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2S/c1-18-12-13-7-9(11(16)17)10(15-12)14-8-5-3-2-4-6-8/h2-7H,1H3,(H,16,17)(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOPXFPSWBAHAIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)NC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.